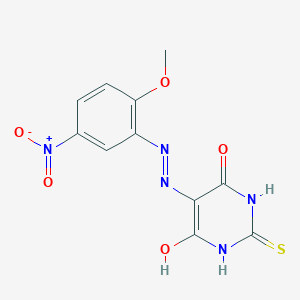
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a thioxodihydropyrimidine ring, and a methoxy-nitrophenyl moiety.
Métodos De Preparación
The synthesis of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) typically involves multiple steps. One common synthetic route includes the condensation of 2-methoxy-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Análisis De Reacciones Químicas
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases
Aplicaciones Científicas De Investigación
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers
Mecanismo De Acción
The mechanism of action of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) can be compared with similar compounds such as:
2-thioxodihydropyrimidine derivatives: These compounds share the thioxodihydropyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Hydrazinylidene derivatives: Compounds with hydrazinylidene groups exhibit similar reactivity but may have different applications based on their overall structure
Propiedades
Fórmula molecular |
C11H9N5O5S |
|---|---|
Peso molecular |
323.29g/mol |
Nombre IUPAC |
6-hydroxy-5-[(2-methoxy-5-nitrophenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H9N5O5S/c1-21-7-3-2-5(16(19)20)4-6(7)14-15-8-9(17)12-11(22)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,22) |
Clave InChI |
XCOBZFOQTKDGKQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=S)NC2=O)O |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=S)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)
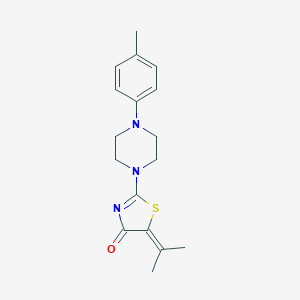
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)
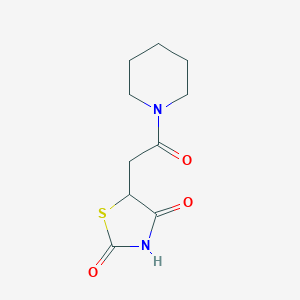
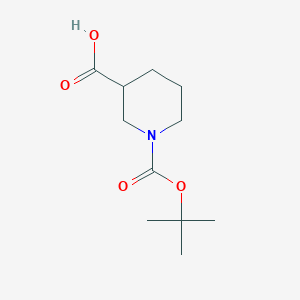

![3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349337.png)
![3-Cyclohexyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349340.png)
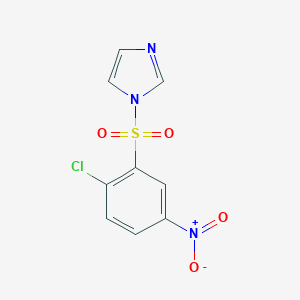
![2-methyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B349345.png)
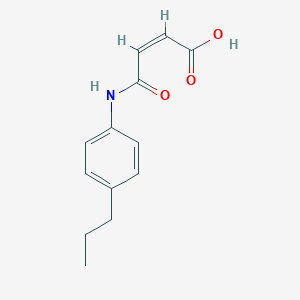
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B349357.png)
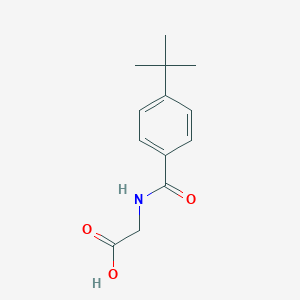
![9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349372.png)
